![molecular formula C15H19NO3 B2931300 4-[(Cyclohexylformamido)methyl]benzoic acid CAS No. 925103-24-8](/img/structure/B2931300.png)
4-[(Cyclohexylformamido)methyl]benzoic acid
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Overview
Description
“4-[(Cyclohexylformamido)methyl]benzoic acid” is a chemical compound with the molecular formula C15H19NO3 . It is an important intermediate for the production of various products.
Synthesis Analysis
The synthesis of benzamides, which are structurally similar to “4-[(Cyclohexylformamido)methyl]benzoic acid”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “4-[(Cyclohexylformamido)methyl]benzoic acid” consists of a benzene ring attached to a carboxyl group . It contains a total of 54 bonds, including 30 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, and 12 aromatic bonds .Scientific Research Applications
Organic Synthesis and Material Science
Synthesis of Cyclic Dipeptidyl Ureas : Research by Sañudo et al. (2006) on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through Ugi reactions showcases the utility of complex amide formations in creating new classes of pseudopeptidic triazines. These compounds, with arylglycine and alanine derivatives linked through a urea moiety, highlight the role of amide functionalities in synthesizing novel organic molecules with potential biological activities (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
C-H Activation Studies : Zhang et al. (2012) explored the Pd(II)-catalyzed ortho trifluoromethylation of arenes, utilizing N-arylbenzamides derived from benzoic acids. This study underlines the importance of directing groups in facilitating C-H activation, a key step in many organic synthesis processes, potentially applicable to the modification of benzoic acid derivatives (Zhang, Dai, Wasa, & Yu, 2012).
Pharmacology and Drug Development
- Anticonvulsant Enaminones : Research on the anticonvulsant activity of enaminones by Scott et al. (1993) illustrates the pharmacological potential of compounds structurally related to benzoic acid derivatives. This study not only contributes to our understanding of anticonvulsant mechanisms but also emphasizes the significance of structural modification in developing new therapeutic agents (Scott, Edafiogho, Richardson, Farrar, Moore, Tietz, Hinko, Chang, El-Assadi, & Nicholson, 1993).
Chemical Biology and Metabolism
- Metabolism of Benzoic Acid in Bacteria : Reiner's (1971) study on the metabolism of benzoic acid by bacteria to catechol via 3,5-cyclohexadiene-1,2-diol-1-carboxylic acid as an intermediate demonstrates the metabolic pathways benzoic acid derivatives can undergo in biological systems. This research could provide insights into the environmental degradation of benzoic acid-related compounds and their potential impact on microbial ecosystems (Reiner, 1971).
Safety and Hazards
properties
IUPAC Name |
4-[(cyclohexanecarbonylamino)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14(12-4-2-1-3-5-12)16-10-11-6-8-13(9-7-11)15(18)19/h6-9,12H,1-5,10H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFRSWLGCIVNLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Cyclohexylformamido)methyl]benzoic acid |
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